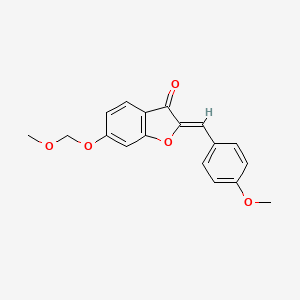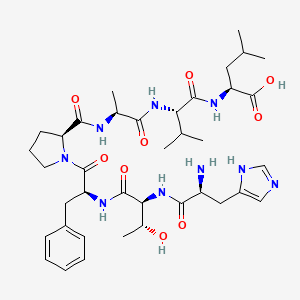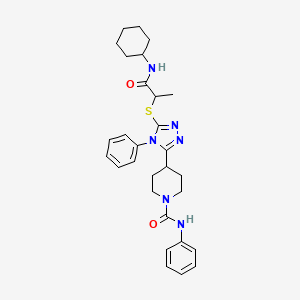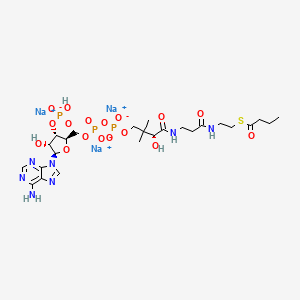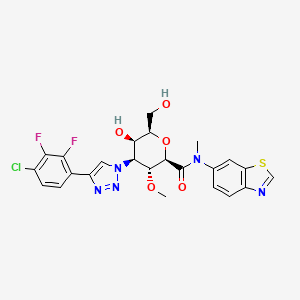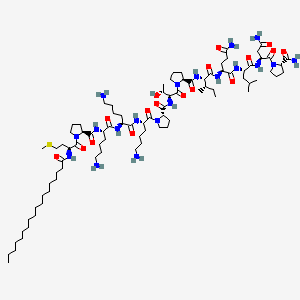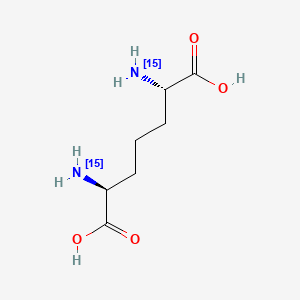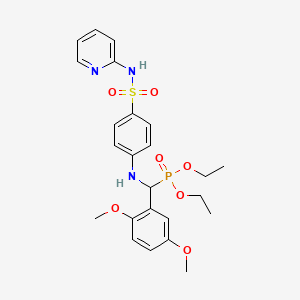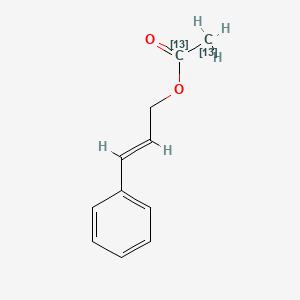
SARS-CoV-2-IN-61
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-61 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and cause disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-61 typically involves a multi-step chemical process. The initial steps often include the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. These intermediates are then subjected to further functionalization to yield the final compound. Common reagents used in these reactions include organic solvents, acids, bases, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product with the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-IN-61 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts like palladium, platinum, and nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-61 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its well-defined structure and reactivity make it an ideal candidate for exploring various chemical transformations.
Biology
In biological research, this compound is employed to investigate the molecular interactions between viral proteins and potential inhibitors. This helps in understanding the virus’s replication mechanism and identifying new therapeutic targets.
Medicine
In the medical field, this compound is being explored as a potential antiviral agent. Preclinical studies have shown that it can inhibit the replication of SARS-CoV-2, making it a promising candidate for drug development. Additionally, it is used in high-throughput screening assays to identify other potential inhibitors.
Industry
In the industrial sector, this compound is utilized in the development of diagnostic tools and antiviral coatings. Its ability to interact with viral proteins makes it a valuable component in various applications aimed at controlling the spread of the virus.
Mecanismo De Acción
SARS-CoV-2-IN-61 exerts its effects by targeting specific viral proteins involved in the replication cycle of SARS-CoV-2. The primary molecular target is the main protease (Mpro), also known as 3CLpro, which is essential for processing the viral polyproteins into functional units. By inhibiting this protease, this compound effectively blocks the maturation of viral proteins, thereby preventing the virus from replicating.
The compound binds to the active site of the protease, forming a stable complex that inhibits its enzymatic activity. This interaction disrupts the cleavage of polyproteins, leading to the accumulation of non-functional viral precursors and ultimately halting viral replication.
Comparación Con Compuestos Similares
SARS-CoV-2-IN-61 is part of a broader class of protease inhibitors designed to target viral replication. Similar compounds include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Lopinavir/Ritonavir: Protease inhibitors initially developed for HIV treatment but repurposed for SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces lethal mutagenesis in the viral genome.
Uniqueness
What sets this compound apart from these compounds is its high specificity for the main protease of SARS-CoV-2. This specificity reduces the likelihood of off-target effects and enhances its antiviral efficacy. Additionally, its unique chemical structure allows for better pharmacokinetic properties, making it a more effective therapeutic agent.
Conclusion
This compound represents a significant advancement in the fight against COVID-19. Its well-defined synthesis, diverse chemical reactivity, and broad range of scientific applications make it a valuable compound in both research and therapeutic contexts. By targeting the main protease of SARS-CoV-2, it offers a promising approach to inhibiting viral replication and controlling the spread of the virus.
Propiedades
Fórmula molecular |
C26H30N2O2 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
1-N-[(1R)-1-naphthalen-1-ylethyl]-3-N,3-N-dipropylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H30N2O2/c1-4-16-28(17-5-2)26(30)22-13-8-12-21(18-22)25(29)27-19(3)23-15-9-11-20-10-6-7-14-24(20)23/h6-15,18-19H,4-5,16-17H2,1-3H3,(H,27,29)/t19-/m1/s1 |
Clave InChI |
XOFYZYWZNYEMSJ-LJQANCHMSA-N |
SMILES isomérico |
CCCN(CCC)C(=O)C1=CC=CC(=C1)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCCN(CCC)C(=O)C1=CC=CC(=C1)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




